molecular formula C11H13N3O5 B2780015 N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899978-03-1

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2780015
CAS No.: 899978-03-1
M. Wt: 267.241
InChI Key: BSBSIHCGPZFNAT-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a hydroxypropyl group and a nitrophenyl group attached to the oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-hydroxypropylamine with 4-nitrophenyl oxalyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of all reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Formation of N1-(2-oxopropyl)-N2-(4-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(2-hydroxypropyl)-N2-(4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(4-nitrophenyl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(4-aminophenyl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide

Uniqueness

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both a hydroxypropyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-7(15)6-12-10(16)11(17)13-8-2-4-9(5-3-8)14(18)19/h2-5,7,15H,6H2,1H3,(H,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSIHCGPZFNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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